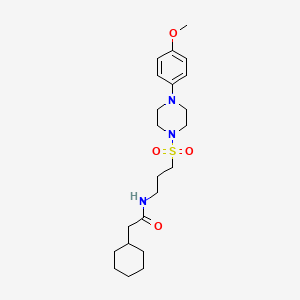

2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide, also known as JNJ-40411813, is a novel compound that has been developed for potential use in the treatment of various psychiatric and neurological disorders.

Scientific Research Applications

Diagnostic Applications in Oncology

One significant research application of compounds related to 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is in the field of oncology, particularly as potential positron emission tomography (PET) radiotracers. The analogues of the σ receptor ligand PB28, which share structural similarities with 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide, have been explored for their diagnostic capabilities in oncology. The modifications to reduce lipophilicity aimed at improving bioavailability and tumor cell entry, making these compounds candidates for imaging cancer cells in vivo through PET scans. Although specific derivatives like (-)-(S)-9 showed minimal antiproliferative activity, their selectivity and lipophilicity characteristics suggest potential for tumor imaging applications (Abate et al., 2011).

Alzheimer's Disease Research

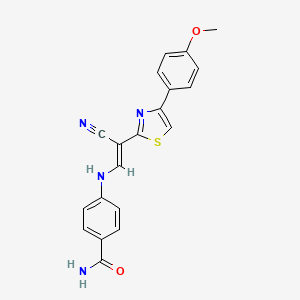

Another important application is in Alzheimer's disease research. A series of multifunctional amides, including compounds structurally related to 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide, were synthesized and evaluated for their enzyme inhibitory potentials. These compounds showed moderate enzyme inhibition against acetyl and butyrylcholinesterase enzymes, which are therapeutic targets in Alzheimer's disease. Their mild cytotoxicity and the potential for improvement based on chemoinformatic properties and molecular docking simulations highlight their relevance in developing new therapeutic agents for Alzheimer's disease (Hassan et al., 2018).

Antimicrobial Applications

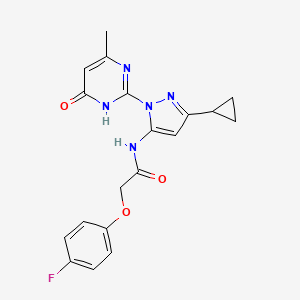

Compounds structurally related to 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide have also found applications in antimicrobial studies. For instance, pyridine derivatives have been prepared and evaluated for their antimicrobial activity. These derivatives, through their structural modifications and interactions with microbial targets, have shown significant antibacterial activity, underlining their potential in addressing antibiotic resistance and developing new antimicrobial agents (Patel & Agravat, 2009).

Receptor Binding and Drug Development

Explorations into the receptor binding affinities of analogues of 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide have provided insights valuable for drug development. Studies focusing on the sigma-2 receptor, a target implicated in various neurological and psychiatric conditions, have used these compounds as templates. By examining the importance of the piperazine N-atoms for sigma-2 receptor affinity and activity, researchers have identified key structural elements that could inform the development of more effective sigma-2 receptor agonists or antagonists (Berardi et al., 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Mode of Action

The compound interacts with AChE and BChE by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the hydrolysis of acetylcholine, leading to an increase in its levels . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .

Biochemical Pathways

By inhibiting AChE and BChE, the compound affects the cholinergic pathway. The increased levels of acetylcholine enhance cholinergic transmission, improving cognitive functions . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where there is a decrease in cholinergic transmission .

Result of Action

The primary molecular effect of the compound’s action is the increased level of acetylcholine due to the inhibition of AChE and BChE . At the cellular level, this can lead to enhanced cholinergic transmission, which can improve cognitive functions . This makes the compound potentially useful in the treatment of Alzheimer’s disease .

properties

IUPAC Name |

2-cyclohexyl-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O4S/c1-29-21-10-8-20(9-11-21)24-13-15-25(16-14-24)30(27,28)17-5-12-23-22(26)18-19-6-3-2-4-7-19/h8-11,19H,2-7,12-18H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZONMZTZNXEBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2757803.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2757805.png)

![N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2757809.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide](/img/structure/B2757813.png)

![4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2757816.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2757818.png)

![3-[2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2757819.png)

![2-[(Oxan-2-yl)methoxy]pyridine](/img/structure/B2757821.png)